![molecular formula C9H18O8 B1260351 1-O-glyceryl beta-D-galactofuranoside](/img/structure/B1260351.png)
1-O-glyceryl beta-D-galactofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-glyceryl beta-D-galactofuranoside is a D-galactosylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding beta-D-galactofuranosyl derivative. It derives from a beta-D-galactofuranose and a glycerol.
Scientific Research Applications
Synthesis and Evaluation in Drug Design
1-O-glyceryl beta-D-galactofuranoside has significant implications in drug design due to its role in the synthesis of galactofuranosides. Galactofuranose, a key component in this process, is absent in mammals but prevalent in bacteria, protozoa, and fungi, making it a target for drug development against pathogenic mycobacteria. An innovative chemoenzymatic synthesis route using alpha-l-arabinofuranosidase has been developed for producing beta-D-galactofuranosides, which could be instrumental in drug design (Rémond et al., 2005).
Immunomodulatory Effects
Studies have shown that certain galactofuranoside derivatives, like methyl β-galactofuranoside, can modulate immune responses. These compounds have been observed to enhance the phagocytic capabilities of macrophages and influence cytokine levels and iNOS expression in vivo, which suggests potential applications in immunotherapy or as modulators in inflammatory conditions (Sassaki et al., 2013).
Inhibitors for Beta-D-galactofuranosidase
1-Thio-beta-D-galactofuranosides, a variation of galactofuranosides, have been synthesized and tested as inhibitors of beta-D-galactofuranosidase, an enzyme relevant in the study of parasite glycoconjugates. These compounds, particularly the 4-aminophenyl-1-thio-beta-D-galactofuranoside, have shown promise as inhibitors, indicating potential applications in developing treatments for parasitic infections (Marino et al., 1998).
Galactofuranose-Containing Glycoconjugates
The role of galactofuranose in various glycoconjugates, particularly in the cell walls of pathogenic microorganisms, highlights the importance of 1-O-glyceryl beta-D-galactofuranoside in biomedical research. The unique presence of galactofuranose in these organisms, as opposed to mammals, offers a distinct target for developing novel therapeutic strategies against fungal and parasitic diseases (Lederkremer & Colli, 1995).
properties
Product Name |
1-O-glyceryl beta-D-galactofuranoside |
---|---|
Molecular Formula |
C9H18O8 |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(2,3-dihydroxypropoxy)oxolane-3,4-diol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-7(15)6(14)8(17-9)5(13)2-11/h4-15H,1-3H2/t4?,5-,6-,7-,8+,9-/m1/s1 |
InChI Key |
JENUEQCXPPJTDV-NFRPEMGSSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O |
Canonical SMILES |
C(C(COC1C(C(C(O1)C(CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.